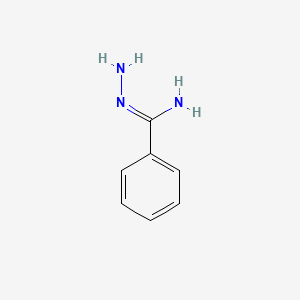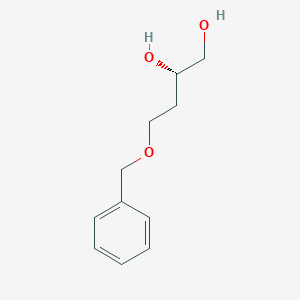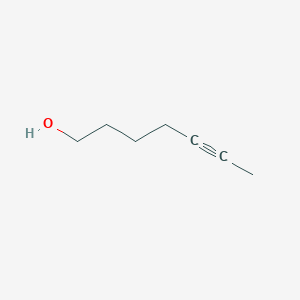
4-(4-Fluorophenoxy)benzylamine hydrochloride
Descripción general
Descripción
The compound "4-(4-Fluorophenoxy)benzylamine hydrochloride" is a chemical entity that can be associated with various research areas, including the synthesis of polyimides, molecular docking studies, radiopharmaceuticals, and the derivatization of catecholamines. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related fluoro-compounds involves multiple steps, including etherification, reduction, and reactions with other chemical entities. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, followed by cyclization to yield polyimide films with excellent thermal stability and low moisture absorption . Similarly, the synthesis of 4-(4-methylphenoxy)benzylamine, a compound structurally similar to the one of interest, is achieved through etherification and reduction, starting from p-chlorobenzonitrile and p-cresol . These methods highlight the potential pathways that could be adapted for synthesizing "4-(4-Fluorophenoxy)benzylamine hydrochloride."
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are commonly used to determine the molecular structure of fluoro-compounds. For example, the crystal structure of a novel inhibitor of hepatitis B was determined using single-crystal X-ray analysis, revealing its existence in a monoclinic P21/c space group . Similarly, the structural and spectroscopic investigation of the hydrochlorination of 4-benzylaniline provides insights into the characterization of related hydrochloride salts . These techniques could be applied to analyze the molecular structure of "4-(4-Fluorophenoxy)benzylamine hydrochloride."
Chemical Reactions Analysis
The reactivity of fluoro-compounds with various reagents can lead to the formation of new derivatives with potential biological applications. For instance, catecholamines derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) form stable derivatives under mild conditions, which are useful for quantitative analysis in biological matrices . Additionally, the reaction of catechols with benzylamine results in highly fluorescent products, indicating the potential for fluorogenic derivatization reactions . These reactions provide a context for understanding the chemical reactivity of "4-(4-Fluorophenoxy)benzylamine hydrochloride."
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-compounds are influenced by their molecular structure and intermolecular interactions. For example, the study of isomorphous but not strictly isostructural analogues of 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine reveals the impact of variations in unit-cell dimensions on the range of significant hydrogen bonds in the crystal structures . The spectrofluorimetric determination of 5-hydroxyindoles with benzylamine as a selective fluorogenic reagent also highlights the importance of fluorescence properties in analytical applications . These properties are essential for understanding the behavior of "4-(4-Fluorophenoxy)benzylamine hydrochloride" in various environments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis from Phenols and Benzylamines : Benzylamines, including derivatives similar to 4-(4-fluorophenoxy)benzylamine hydrochloride, have been utilized in synthesizing phenethylamines via the Mannich reaction on phenols. This process is significant in medicinal chemistry, particularly in the synthesis of compounds like 6-hydroxydopamine and homovanillic acid (Short, Dunnigan, & Ours, 1973).
Radiopharmaceutical Applications : Studies have demonstrated the use of related compounds in the synthesis of 4-[18F]fluorophenol, a crucial intermediate for complex radiopharmaceuticals. This highlights the potential of 4-(4-fluorophenoxy)benzylamine hydrochloride in the development of medical imaging agents (Ross, Ermert, & Coenen, 2011).
Derivatization and Characterization : In a study, benzylamine derivatives were used to derive highly fluorescent products from catecholamines and catechols. This derivatization method, which could include compounds like 4-(4-fluorophenoxy)benzylamine hydrochloride, provides a basis for studying biological molecules subjected to oxidative stress (Pennington, Schöneich, & Stobaugh, 2007).
Safety and Hazards
This compound is classified as a combustible liquid and may be corrosive to metals. It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
[4-(4-fluorophenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCHAOUFEVMQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437903 | |
| Record name | 1-[4-(4-Fluorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)benzylamine hydrochloride | |
CAS RN |
568565-86-6 | |
| Record name | 1-[4-(4-Fluorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)



